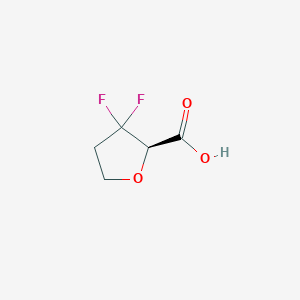
(2R)-3,3-Difluorooxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include information about its reactivity, the types of reactions it can participate in, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Deoxyfluorination of Carboxylic Acids
Research by Wang et al. (2021) introduced 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, for the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This method facilitates the transformation of different carboxylic acids into their corresponding acyl fluorides under neutral conditions, highlighting its potential in synthesizing acyl fluorides efficiently (Wang, X., Wang, F., Huang, F., Ni, C., & Hu, J., 2021).
NMR Characterization of Perfluorinated Monomers
Zhang et al. (2013) conducted multidimensional NMR characterization of perfluorinated monomers and their precursors, including perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid. This study utilized advanced NMR techniques to elucidate the structures of perfluorinated compounds, contributing to a better understanding of their chemical properties and the impact of fluorination on their structural characteristics (Zhang, B., Li, L., Mikeš, F., Koike, Y., Okamoto, Y., & Rinaldi, P., 2013).
Synthesis of Trifluoromethyl-Substituted Compounds
Cottet et al. (2003) explored rational strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. This study provided recommendable routes for synthesizing compounds with trifluoromethyl groups, illustrating the versatility of fluorinated compounds in organic synthesis (Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M., 2003).
Electrochemical Fluorination
Takashi et al. (2005) investigated the electrochemical fluorination of ester derivatives derived from oxolane-2-yl-carboxylic acid. This research highlighted the potential of electrochemical fluorination in obtaining perfluoro(oxolane-2-yl-carbonylfluoride) and other fluorinated compounds, demonstrating the applicability of electrochemical methods in fluorine chemistry (Takashi, A., Tamura, M., & Sekiya, A., 2005).
Stereoselective Preparation of Fluorinated Compounds
Yoshinari et al. (2011) described the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives. This work emphasizes the importance of stereochemistry in the synthesis of fluorinated amino acids and their incorporation into peptides, highlighting the role of fluorinated compounds in medicinal chemistry and drug design (Yoshinari, T., Gessier, F., Noti, C., Beck, A., & Seebach, D., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-3,3-difluorooxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLILKVHHFMIWOP-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3-difluorooxolane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)
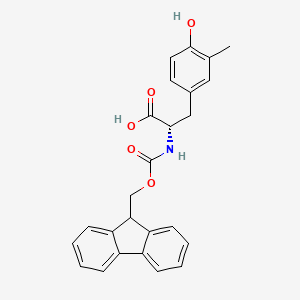


![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)

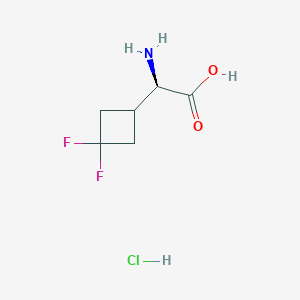
![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)
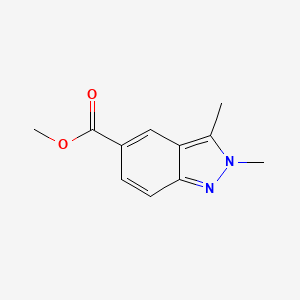
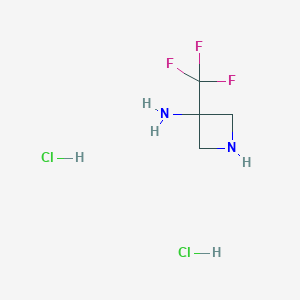
![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)